molecular formula C12H16N2O2 B226795 2-(4-Phenylpiperazin-1-yl)acetic acid

2-(4-Phenylpiperazin-1-yl)acetic acid

Cat. No.: B226795
M. Wt: 220.27 g/mol
InChI Key: HEGFSAAWYPTAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylpiperazin-1-yl)acetic acid is a piperazine derivative characterized by a phenyl group attached to the piperazine ring and an acetic acid moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its applications span antibiotics (e.g., compound CD-3 in quinolone derivatives) , prodrug design for cannabidiol (CBD) , and anti-tuberculosis (TB) agents . The phenylpiperazine scaffold contributes to pharmacological activity through π-π interactions and hydrogen bonding, while the acetic acid group enables functionalization into esters or amides for tailored pharmacokinetics.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGFSAAWYPTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119378-70-0
Record name 119378-70-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Piperazine Ring

Alkyl and Aryl Substituents
  • 2-(4-Methylpiperazin-1-yl)acetic acid (2d) and 2-(4-isopropylpiperazin-1-yl)acetic acid (2c): These analogues, with smaller alkyl groups, were compared to 2-(4-phenylpiperazin-1-yl)acetic acid (2e) in CBD prodrug synthesis. While 2c and 2d yielded 65–68% monocoupled products, 2e achieved 67% yield of monoester 3e with minimal diester formation. The phenyl group likely reduces steric hindrance, favoring monoesterification .
  • [4-(3-Methylbenzoyl)piperazin-1-yl]acetic acid: Substitution with a 3-methylbenzoyl group introduces a ketone, increasing lipophilicity.
Bulky Protecting Groups
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid :
    The Fmoc group enhances solubility for solid-phase peptide synthesis but may hinder membrane permeability in drug applications. This contrasts with the unmodified phenylpiperazine variant, which is more suited for small-molecule therapeutics .

Piperidine vs. Piperazine Derivatives

Compounds like 2-(1-(4-acetylphenyl)piperidin-4-yl)acetic acid (9a) and 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) demonstrate the impact of replacing piperazine with piperidine. Synthesis yields varied significantly (45% for 9a vs. 65% for 9b), highlighting substituent-dependent reactivity .

Ester and Amide Derivatives

  • Methyl 2-(4-phenylpiperazin-1-yl)acetate :
    Esterification of the acetic acid group improves lipophilicity, enhancing bioavailability. This derivative is a precursor in antibiotic synthesis (e.g., CD-3) .
  • 3-(2-(4-Phenylpiperazin-1-yl)acetamido)benzoic acid :
    As an anti-TB agent, this amide derivative exhibited an MIC of 1.6 µg/mL against M. tuberculosis H37Rv, underscoring the phenylpiperazine moiety’s role in target binding .

Prodrug Design for CBD

This compound outperformed methyl- and isopropyl-substituted analogues in monoester yield (67%), indicating its superior compatibility with CBD’s hydroxyl group for prodrug formation .

Anti-Tuberculosis Activity

Derivatives incorporating this compound demonstrated low MIC values (1.6 µg/mL), attributed to interactions with mycolic acid methyl transferases (MAMTs). The phenyl group likely facilitates target binding via hydrophobic interactions .

Functionalization Potential

The acetic acid group allows derivatization into esters (e.g., methyl ester ) or amides (e.g., anti-TB agent ), enabling optimization of solubility, stability, and target engagement.

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